

# Application Notes and Protocols for Comprehensive Diabetic Foot Examination

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#### 1.0 Purpose and Clinical Significance

The comprehensive diabetic foot examination is a critical screening and diagnostic tool for identifying risk factors for foot ulceration and lower-extremity amputation in individuals with diabetes.[1][2][3] The primary objectives are the early detection of diabetic peripheral neuropathy (DPN), peripheral artery disease (PAD), and foot deformities.[3] Given that the lifetime risk of a person with diabetes developing a foot ulcer can be as high as 25%, regular and systematic examination is a cornerstone of preventative care.[3] This protocol provides a structured approach for researchers, scientists, and drug development professionals to implement this examination in a clinical or research setting.

#### 2.0 Indications and Frequency

All patients with diabetes should undergo a comprehensive foot examination at least annually to identify factors that increase their risk of ulcers and amputations.[1][2][3] Following the initial assessment, the frequency of subsequent examinations is determined by the patient's risk category.[1][4] More frequent evaluations are necessary for patients with evidence of sensory loss, prior ulceration or amputation, foot deformities, or vascular disease.[1]

#### 3.0 Required Equipment

- 10-g (5.07) Semmes-Weinstein monofilament[5]
- 128-Hz tuning fork[6][7][8]



- Doppler ultrasound device with an 8-MHz probe
- Blood pressure cuffs (appropriately sized for arm and ankle)
- · Ultrasound transmission gel
- Examination gloves

# **Experimental Protocols**

The comprehensive foot examination should be performed systematically and consists of five key components: patient history, dermatological assessment, musculoskeletal assessment, neurological assessment, and vascular assessment.

#### 3.1 Patient History

A thorough patient history is the first step in risk assessment.[3] Key areas to document include:

- History of previous foot ulceration, amputation, or Charcot foot.[9]
- Presence of neuropathic symptoms (burning, tingling, numbness) or vascular symptoms (claudication, rest pain).[3][10]
- History of smoking, retinopathy, and renal disease.[9]
- Current glycemic control.
- Assessment of patient's footwear.[11]
- 3.2 Dermatological Assessment

Visually inspect the entire foot, including the soles, heels, and the spaces between the toes.[10] [12]

Skin Integrity: Look for dryness, cracking, fissures, calluses, blisters, or ulcerations.[9][10]
 [11] Note any redness, warmth, or swelling which may indicate inflammation or infection.[13]

## Methodological & Application



- Toenails: Check for fungal infections, ingrown nails, or other abnormalities like onychogryphosis (thickened, curved nails).[14]
- Temperature: Assess the temperature of the feet to ensure they are consistent.[11]

#### 3.3 Musculoskeletal Assessment

Examine the foot for any structural abnormalities that can create high-pressure areas and increase ulcer risk.

- Deformities: Identify conditions such as hammer toes, claw toes, bunions, and prominent metatarsal heads.[9][11]
- Charcot Foot: Look for signs of an active Charcot deformity, which may present as a red, hot, swollen midfoot or ankle.[15]
- Gait and Mobility: Observe the patient's walk to assess for any abnormalities.[16]

#### 3.4 Neurological Assessment

This assessment is crucial for detecting the loss of protective sensation (LOPS), a major risk factor for diabetic foot ulcers.[17]

3.4.1 10-g Monofilament Test (for Pressure Sensation) The 10-g monofilament test is considered a standard method for identifying LOPS.[5][17]

#### Procedure:

- Place the patient in a supine or seated position with their feet supported and eyes closed.
   [13][18]
- First, demonstrate the sensation to the patient by applying the monofilament to their arm or hand.[1]
- Apply the filament perpendicular to the skin surface at the selected test sites.[5][13][18]
- Apply enough force to cause the filament to bow into a C-shape, holding it for approximately 1.5 to 2 seconds.[5][18] Do not slide the filament across the skin.[5]



- Ask the patient to respond "yes" each time they feel the filament.[5]
- Test the specified sites on the plantar surface of each foot (e.g., great toe, third and fifth metatarsal heads).[9] Avoid applying to calluses, scars, or ulcers.[1][5]
- Interpretation: An inability to feel the monofilament at one or more sites indicates LOPS.[5]
- 3.4.2 128-Hz Tuning Fork Test (for Vibration Sensation) Vibration sense is often one of the first sensations to be lost in diabetic neuropathy, making this a sensitive test for early detection.[6] [8]
- Procedure:
  - Have the patient lie on an examination bench with their eyes closed.[6][19]
  - Activate the 128-Hz tuning fork by striking it against the palm of your hand.[8][19]
  - Demonstrate the sensation by placing the vibrating fork on the patient's wrist or sternum.
     [8][19]
  - Place the base of the vibrating tuning fork on the bony prominence at the top of the great toe (distal phalanx).[8][19]
  - Ask the patient if they can feel the vibration.
  - After a few seconds, stop the vibration with your other hand and ask the patient to report when the sensation stops.[8][19]
- Interpretation: An inability to perceive the vibration or its cessation indicates diminished neurological function.
- 3.5 Vascular Assessment

This assessment screens for Peripheral Artery Disease (PAD), which impairs wound healing.

- 3.5.1 Pulse Palpation
- Procedure: Palpate the dorsalis pedis and posterior tibial arteries in each foot.[1][3]



 Interpretation: Characterize pulses as "present" or "absent".[1][3] Absent pulses suggest the need for further vascular studies.[1]

3.5.2 Ankle-Brachial Index (ABI) Measurement The ABI is a reliable, non-invasive test to diagnose PAD.[20]

- Procedure:
  - Have the patient rest in a supine position for at least 10 minutes.[20][21]
  - Place a blood pressure cuff on one arm and use a Doppler probe over the brachial artery to measure the systolic pressure.[20][22] Repeat on the other arm.
  - Place an appropriately sized cuff just above the ankle.[21][22]
  - Use the Doppler probe to locate the signal from the dorsalis pedis or posterior tibial artery.
     [21][22]
  - Inflate the cuff until the signal disappears, then slowly deflate it, recording the pressure at which the signal returns.[22][23] Repeat for the other artery and on the other leg.
- Calculation: For each leg, the ABI is calculated by dividing the higher of the two ankle systolic pressures by the higher of the two brachial systolic pressures.[20][22][24]

### **Data Presentation**

Quantitative data from the examination should be clearly documented to guide clinical decisions.

Table 1: Interpretation of Ankle-Brachial Index (ABI) Results



ABI Value	Interpretation
> 1.30	Non-compressible arteries (suggests vessel calcification)[20][22]
1.00 - 1.30	Normal[20]
0.91 - 0.99	Borderline
≤ 0.90	Diagnostic of Peripheral Artery Disease (PAD) [20][22]
0.41 - 0.90	Mild to Moderate PAD

| ≤ 0.40 | Severe PAD / Critical Limb Ischemia[22] |

Table 2: Diabetic Foot Risk Stratification and Management

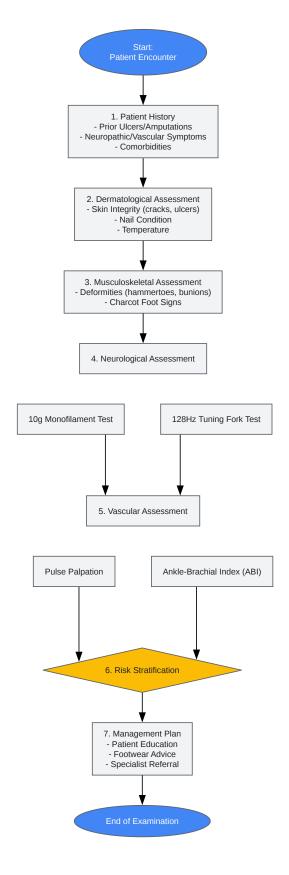
Risk Category	Characteristics	Recommended Follow-up Frequency
0 (Very Low)	No Loss of Protective Sensation (LOPS), no Peripheral Artery Disease (PAD), no deformity.[4][25]	Once a year.[4][25]
1 (Low)	LOPS or PAD present.[4][25]	Once every 6-12 months.[4] [25]
2 (Moderate)	LOPS and PAD; or LOPS/PAD plus a foot deformity.[4][25][26]	Once every 3-6 months.[4][25]

| 3 (High) | History of foot ulceration, lower-extremity amputation, or end-stage renal disease.[4] [25][26] | Once every 1-3 months.[4][25] |

## **Visualizations**

Diagram 1: Workflow for Comprehensive Diabetic Foot Examination





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Workflow of the comprehensive foot examination protocol.



#### Diagram 2: Logical Flow from Examination to Risk Stratification

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